
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfur atom and a hydroxyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves the reaction of ethyl-substituted thiolane derivatives with oxidizing agents. One common method is the oxidation of 3-ethylthiolane using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-oxo-1lambda6-thiolane-1,1-dione.
Reduction: Formation of 3-ethylthiolane derivatives.
Substitution: Formation of various substituted thiolane compounds.
Applications De Recherche Scientifique
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione
- 3-Amino-3-methyl-1lambda6-thiolane-1,1-dione
- 3-Hydrazinyl-1lambda6-thiolane-1,1-dione
Uniqueness
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and amino analogs, the ethyl-substituted compound may exhibit different physical properties and interaction profiles with biological targets.
Propriétés
Formule moléculaire |
C6H12O3S |
|---|---|
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
3-ethyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)3-4-10(8,9)5-6/h7H,2-5H2,1H3 |
Clé InChI |
GSLVFEIIUNRJSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCS(=O)(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)


![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

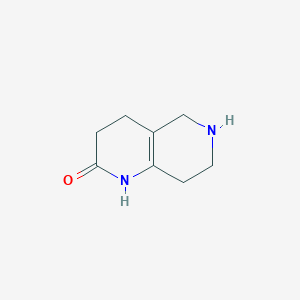
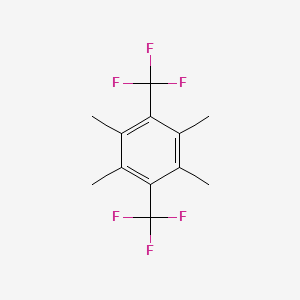
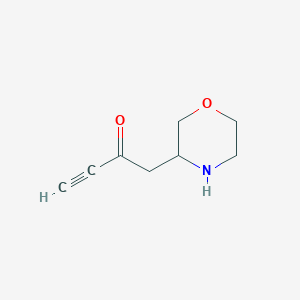
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
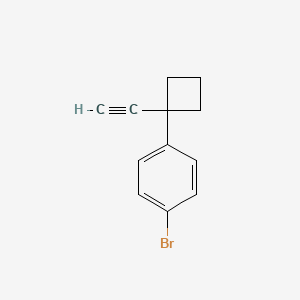
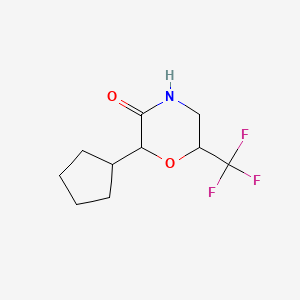
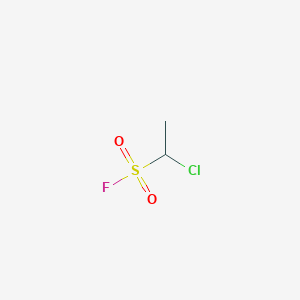
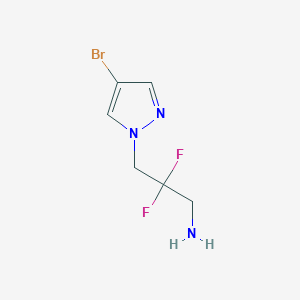
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
